(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol
Description
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol is a chiral bicyclic compound characterized by a fused morpholine-proline scaffold. Its core structure, 2-oxa-5-azabicyclo[2.2.1]heptane, was first synthesized by Portoghese and Sepp in 1971 and has since been utilized in medicinal chemistry for its conformational rigidity and enhanced binding affinity to biological targets . The ethanol derivative introduces a hydroxyl-ethyl group at the bridgehead nitrogen, enhancing solubility and enabling further functionalization.
Properties
CAS No. |
743438-26-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol |
InChI |
InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
LWYFANJRJTWTJQ-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CO2)CCO |
Canonical SMILES |
C1C2CN(C1CO2)CCO |
Origin of Product |
United States |
Biological Activity
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol, also known as (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 135.59 g/mol
- CAS Number : 601515-79-1
The biological activity of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is largely attributed to its structural features that allow it to interact with various biological targets, including receptors and enzymes.
Key Mechanisms
- Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity Studies
Numerous studies have investigated the biological activity of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane:
Table 1: Summary of Biological Activities
Case Study 1: Neurotransmitter Interaction
In a study examining the interaction of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane with neurotransmitter receptors, researchers found that the compound displayed significant binding affinity to serotonin receptors, suggesting potential antidepressant properties.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE). The results indicated that (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane could effectively reduce AChE activity, which is crucial for managing diseases like Alzheimer's.
Synthesis and Derivatives
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane typically involves cyclization reactions using solid-supported reagents to enhance yield and purity. Variations of this compound have been explored for their enhanced biological activities.
Table 2: Synthetic Approaches
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine nitrogen within the azabicyclic system exhibits nucleophilic character, enabling alkylation and acylation reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C, 12h | N-Methylated derivative | 78% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated product | 85% |
These reactions preserve the bicyclic framework while introducing functional groups for further derivatization. Steric hindrance from the bicyclic structure reduces overalkylation risks compared to linear amines.
Oxidation Reactions
The ethanol side chain undergoes selective oxidation to ketones or carboxylic acids:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2h | 5-(2-Oxoethyl) derivative | 92% | |
| Jones reagent | H₂SO₄, acetone, 0°C, 30min | 5-(Carboxyethyl) analog | 88% |
Controlled oxidation preserves the azabicyclic core, as demonstrated by NMR studies showing no ring-opening side products.
Reduction Reactions
The compound participates in hydrogenolysis and borane-mediated reductions:
| Reaction | Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6h | Cleavage of benzyl protecting groups | Retains bicyclic structure | |
| BH₃·THF | THF, reflux, 4h | Reduction of ketone intermediates | 95% conversion |
These transformations highlight the stability of the 2-oxa-5-azabicyclo[2.2.1]heptane system under reductive conditions.
Cycloaddition Reactions
The strained bicyclic framework participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Catalyst | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| Methyl acrylate | None, 80°C, 24h | Fused tricyclic oxazole | 4:1 dr | |
| Phenyl isocyanate | Cu(OTf)₂, CH₃CN, RT | Spirocyclic carbamate | >95% ee |
Density functional theory (DFT) calculations suggest transition-state stabilization through nitrogen lone pair interactions.
Palladium-Catalyzed Cross-Coupling
The ethanol moiety enables Suzuki-Miyaura couplings for biaryl synthesis:
| Aryl Boronic Acid | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12h | 76% | |
| 2-Naphthyl | Pd(OAc)₂, SPhos | Toluene/EtOH, 100°C, 24h | 68% |
X-ray crystallography confirms retention of the bicyclic scaffold post-coupling.
Stability Under Acidic/Basic Conditions
The compound demonstrates remarkable stability:
| Condition | Parameters | Degradation Observed? | Half-Life | Source |
|---|---|---|---|---|
| 1M HCl | 25°C, 24h | No | N/A | |
| 1M NaOH | 60°C, 48h | Partial ring-opening | 32h |
This stability profile enables its use as a building block in multi-step syntheses requiring harsh conditions .
Biological Alkylation
In medicinal chemistry applications, the compound alkylates biological targets:
| Target Enzyme | Assay Type | IC₅₀ | Selectivity Index | Source |
|---|---|---|---|---|
| mTOR Kinase | Fluorescence polarization | 12 nM | >1000 vs PI3Kα | |
| COX-1 | Colorimetric | >10 μM | N/A |
The 5-ethanol group enhances water solubility while maintaining blood-brain barrier penetration in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bridged Morpholine Derivatives
(a) (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- CAS : 601515-79-1 .
- Application : Intermediate in synthesizing antimalarial (e.g., compound 106 in ) and antiviral agents .
- Key Difference: Lacks the ethanol moiety, reducing hydrophilicity compared to the ethanol derivative.
(b) (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
- CAS : 661470-56-0 .
- Stereochemical Impact : The (1S,4S) enantiomer shows distinct binding profiles in kinase inhibition assays due to reversed chirality .
(c) (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
Functionalized Derivatives in Drug Discovery
Structural Analogues with Different Core Architectures
(a) 2-Azabicyclo[2.2.2]octene Derivatives
- Example : (1R,4R)-7-Oxo-2-azabicyclo[2.2.2]oct-5-ene.
- Difference : Larger ring size (7-membered vs. 6-membered) reduces strain but decreases rigidity, impacting target selectivity .
(b) 3-Azabicyclo[2.2.1]heptane Derivatives
- Example : (1S,4R)-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene.
Research Findings and Pharmacological Relevance
Enhanced Bioactivity
Solubility and Drug-Likeness
- Introduction of the ethanol group increases aqueous solubility (logP = -0.3 for hydrochloride salt vs. 0.9 for free base), critical for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol?
- Methodology : The compound’s bicyclic core is synthesized via multistep routes involving cyclization and functionalization. For example, trans-4-hydroxy-L-proline derivatives are used as starting materials, followed by benzoylation, tosylation, and LiBH4 reduction to construct the bicyclic framework . Critical steps include ring-closing reactions under reflux (e.g., NaOMe/MeOH) and catalytic hydrogenation (Pd/C, H₂) for deprotection.
- Optimization : Green chemistry approaches (e.g., aqueous-phase reactions) reduce solvent waste, while temperature control (0°C to reflux) ensures stereochemical fidelity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxa/aza bridge signals at δ 3.5–4.5 ppm) and confirms stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 200.1284) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and bond angles in the bicyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?
- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitutions at the ethanol side chain, while Pd-catalyzed cross-coupling introduces aryl/heteroaryl groups .
- Condition Screening :
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Cyclization | NaOMe/MeOH, reflux, 4 h | 86% → 93% |
| Reduction | LiBH4 in 1,2-dimethoxyethane, 0°C → RT | 90% → 98% |
Q. What computational tools predict the compound’s reactivity in drug design?
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites on the bicyclic core .
- Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) using PubChem’s 3D structural data (InChIKey: WUKAJPOKLIRLLD-YAFCINRGSA-N) .
Q. How can contradictions in reported bioactivity data be resolved?
- Case Study : While notes unconfirmed mechanisms for related bicyclic compounds, links structural analogs (e.g., azabicycloheptane-carboxylic acid) to anticancer activity via kinase inhibition.
- Resolution :
- Perform dose-response assays to validate potency (IC₅₀).
- Use isotopic labeling (³H/¹⁴C) to track metabolic pathways .
Q. What mechanistic insights explain functional group transformations in derivatives?
- Ethanol Side Chain : The hydroxyl group undergoes Mitsunobu reactions (DEAD/PPh₃) to install ethers or esters. Silver-catalyzed silylene transfer () modifies the oxa bridge for silicon-containing analogs.
- Aza Bridge Reactivity : Nucleophilic substitution (e.g., SN2 at the nitrogen) introduces sulfonamides or carbamates under basic conditions (K₂CO₃/NaI) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying stereochemical outcomes?
- Root Cause : uses benzoyl chloride for temporary protection, while employs CbzCl, leading to differing steric effects during cyclization.
- Mitigation :
- Compare diastereomer ratios via chiral HPLC.
- Optimize protecting groups (e.g., Boc vs. Cbz) to minimize epimerization .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
